8-Oxabicyclo[3.2.1]oct-6-en-3-one
Overview
Description
8-Oxabicyclo[3.2.1]oct-6-en-3-one is a useful research compound. Its molecular formula is C7H8O2 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Natural Products 8-Oxabicyclo[3.2.1]oct-6-en-3-one serves as a crucial intermediate in synthesizing natural products. For instance, its enantiomers have been utilized in the formal synthesis of sundiversifolide, highlighting its importance in stereoselective synthesis processes (Kawasumi, Kanoh, & Iwabuchi, 2011). Furthermore, these compounds have been applied in the asymmetric synthesis of polyoxygenated building blocks, demonstrating their versatility in constructing chiral building blocks crucial for natural product synthesis (Hartung & Hoffmann, 2004).
Marine Natural Product Synthesis This compound has been instrumental in synthesizing marine natural products, such as dictyoxetane core, showcasing its utility in creating complex molecular structures found in marine organisms (Proemmel, Wartchow, & Hoffmann, 2002).
Bryostatins Synthesis It has also been used in the synthesis of the bryostatins, specifically the C1-C16 segment, indicating its significance in the total synthesis of complex molecular architectures (Vakalopoulos, Lampe, & Hoffmann, 2001).
Synthesis of Bioactive Molecules The synthesis of new polyhydroxylated derivatives of 8-oxabicyclo[3.2.1]octanes from this compound, which closely resemble molecules with antitumor and glycosidase inhibitors activity, underscores its potential in the development of bioactive molecules (Khlevin, Sosonyuk, Proskurnina, & Zefirov, 2012).
Herbicide Development Research has shown its derivatives to possess herbicidal activity, indicating its application in agricultural chemistry. For example, certain derivatives showed inhibitory effects on Sorghum bicolor radicle growth and other weeds (Barbosa et al., 1999).
Mechanism of Action
Target of Action
It is known that this compound is used as a starting material for the development of non-iterative approaches to polyoxygenated fragments found in a large variety of biologically relevant natural compounds .
Mode of Action
The mode of action of 8-Oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with various electrophiles . Under kinetically controlled conditions, it adds to electrophiles with high stereo- and regioselectivity, giving the corresponding 8-oxabicyclo[3.2.1]octan-2-ones .
Biochemical Pathways
It is known that this compound is involved in [4+3] cycloaddition reactions , which are key steps in many synthetic strategies for complex natural products.
Result of Action
It is known that this compound is used as a starting material for the synthesis of various biologically relevant compounds .
Properties
IUPAC Name |
8-oxabicyclo[3.2.1]oct-6-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-5-3-6-1-2-7(4-5)9-6/h1-2,6-7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXYBPVHUSVRLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(O2)CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339659 | |
Record name | 8-Oxabicyclo[3.2.1]oct-6-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40458-77-3 | |
Record name | 8-Oxabicyclo[3.2.1]oct-6-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-oxabicyclo[3.2.1]oct-6-en-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic route to 8-Oxabicyclo[3.2.1]oct-6-en-3-one derivatives?
A1: The most common synthetic route is the [4+3] cycloaddition reaction between a 2-oxyallyl cation and a furan derivative. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This reaction offers good control over regio- and stereochemistry, allowing for the preparation of diversely substituted 8-oxabicyclo[3.2.1]oct-6-en-3-ones. []
Q2: What are the advantages of using 2,2,2-trifluoroethanol as a solvent in these cycloadditions?
A2: 2,2,2-Trifluoroethanol facilitates the formation of the reactive oxyallyl cation intermediate. [, , ] It also allows for milder reaction conditions compared to other solvents. []
Q3: How can enantiomerically enriched this compound derivatives be synthesized?
A4: Enantiopure derivatives can be synthesized by employing chiral auxiliaries, such as p-tolylsulfinyl groups, in the furan diene. [, ] This approach allows for excellent diastereoselectivity, leading to enantiopure products after auxiliary removal. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula is C7H8O2, and the molecular weight is 124.14 g/mol.
Q5: What types of transformations can be achieved on the this compound scaffold?
A5: This scaffold allows for a variety of functionalizations, including:
- Reduction of the ketone: Reduction can be controlled to yield either the endo or exo alcohol, with the use of samarium diiodide enabling high stereoselectivity for the equatorial alcohol. []
- Grignard and aryllithium additions: Addition of these reagents to the ketone provides tertiary alcohols. [, , ]
- Alkene functionalization: The alkene can undergo reactions like epoxidation, [] dihydroxylation, [] and ozonolysis. [, ]
Q6: What are some potential applications of this compound derivatives?
A6: These compounds show promise in several areas:
- Building blocks for natural product synthesis: The rigid structure and diverse functionalization possibilities make them valuable intermediates in complex molecule synthesis. Examples include the C1–C16 segment of lasonolide A, [] the C1-C16 segment of the bryostatins, [] and segments of rifamycin-S [] and altohyrtin A. []
- Plant growth regulators: Some derivatives demonstrate plant growth regulatory activity, stimulating or inhibiting root growth in certain plant species. [, , , ]
- Herbicide development: Several derivatives exhibit promising herbicidal activity, inhibiting root and aerial part growth in various weed species. [, , ]
- Antimalarial agents: Stable ozonides derived from 8-Oxabicyclo[3.2.1]oct-6-en-3-ones have shown activity against Plasmodium falciparum, the parasite responsible for malaria. []
Q7: How does the presence of substituents on the this compound core affect its reactivity?
A7:
- Electron-withdrawing substituents on the furan ring can decrease conversion in [4+3] cycloadditions, although high stereoselectivity can be maintained. []
- Electron-donating substituents on the furan ring can enhance conversion in these cycloadditions. []
- Substituents at C-2 and C-4 can influence the diastereoselectivity of reactions like Grignard additions and reductions. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.